N-[5-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(5-{2-[(2-CHLOROPHENYL)FORMAMIDO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a formamido group, a thiadiazole ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{2-[(2-CHLOROPHENYL)FORMAMIDO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, which is synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The oxazole ring is then introduced through a cyclization reaction involving an appropriate precursor and a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-{2-[(2-CHLOROPHENYL)FORMAMIDO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(5-{2-[(2-CHLOROPHENYL)FORMAMIDO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It is studied for its potential use in the development of new materials with specific properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-{2-[(2-CHLOROPHENYL)FORMAMIDO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-heptylbenzamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-(5-{2-[(2-CHLOROPHENYL)FORMAMIDO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H18ClN5O3S |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
N-[5-[2-[(2-chlorobenzoyl)amino]ethyl]-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C22H18ClN5O3S/c1-13-18(19(28-31-13)14-7-3-2-4-8-14)21(30)25-22-27-26-17(32-22)11-12-24-20(29)15-9-5-6-10-16(15)23/h2-10H,11-12H2,1H3,(H,24,29)(H,25,27,30) |
InChI Key |
PUNZTPRGCFQYAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)CCNC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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